2,2'-(Methylarsanediyl)di(ethan-1-ol)
Description
2,2'-(Methylarsanediyl)di(ethan-1-ol) is an organoarsenic compound characterized by a central methylarsanediyl group (-As(CH₃)-) bridging two ethanol moieties. Its molecular formula is C₅H₁₃AsO₂, with a molecular weight of 188.08 g/mol.
Arsenic-containing compounds often exhibit unique redox behavior and bioactivity, making them candidates for specialized applications in medicinal chemistry or materials science. However, their toxicity profiles require careful handling, as arsenic derivatives are generally more hazardous than their nitrogen or sulfur counterparts .
Properties
CAS No. |
87993-18-8 |
|---|---|
Molecular Formula |
C5H13AsO2 |
Molecular Weight |
180.08 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(methyl)arsanyl]ethanol |
InChI |
InChI=1S/C5H13AsO2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 |
InChI Key |
BXDHJCQKWPFCAZ-UHFFFAOYSA-N |
Canonical SMILES |
C[As](CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylarsanediyl)di(ethan-1-ol) typically involves the reaction of methylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{CH}_3\text{AsH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{As}(\text{CH}_2\text{CH}_2\text{OH})_2 ]
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Methylarsanediyl)di(ethan-1-ol) may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification steps may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Methylarsanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to methylarsine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Methylarsine and related compounds.
Substitution: Chlorinated derivatives and other substituted products.
Scientific Research Applications
2,2’-(Methylarsanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-(Methylarsanediyl)di(ethan-1-ol) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, affecting their function. The hydroxyl groups allow it to form hydrogen bonds and interact with other molecules, influencing biochemical pathways.
Comparison with Similar Compounds
2,2′-(Methylazanediyl)di(ethan-1-ol) (MDEA)
2,2′-(Phenylazanediyl)di(ethan-1-ol)
- Molecular Formula: C₁₀H₁₅NO₂
- Key Features : Aromatic phenyl group attached to a nitrogen center.
- Applications :
- Reactivity: Participates in Sonogashira coupling and iodination reactions, enabling modular drug design .
2,2′-Disulfanediylbis(ethan-1-ol)
- Molecular Formula : C₄H₁₀O₂S₂
- Key Features: Disulfide (-S-S-) bridge between ethanol groups.
- Applications :
- Reactivity : Susceptible to thiol-disulfide exchange, enabling redox-responsive degradation .
Functional and Reactivity Comparisons
Electrochemical Behavior
Toxicity and Stability
- Arsenic vs. Nitrogen : Arsenic derivatives are typically more toxic and environmentally persistent. For example, 2,2'-(Methylarsanediyl)di(ethan-1-ol) may require stringent safety protocols (e.g., P264+P280+P305+P351+P338+P337+P313 for handling) similar to selenium-based compounds .
- Sulfur/Selenium Analogues : Disulfides and diselenides degrade under redox stress, offering biodegradability advantages over arsenic compounds .
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